molecular formula C16H13N3 B074559 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 49764-30-9

2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B074559
CAS RN: 49764-30-9
M. Wt: 247.29 g/mol
InChI Key: SCFUIWRRMXBZFO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline (also known as IQ) is a heterocyclic compound that has been widely studied for its potential in various scientific research applications. This compound has a unique structure that makes it an interesting subject for investigation.

Mechanism of Action

The mechanism of action of IQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. IQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. IQ has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, IQ has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
IQ has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective activity, and modulation of neurotransmitter release. IQ has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. Additionally, IQ has been shown to have anti-inflammatory activity and to modulate immune function.

Advantages and Limitations for Lab Experiments

One advantage of using IQ in lab experiments is its unique structure, which makes it an interesting subject for investigation. Additionally, IQ has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using IQ in lab experiments is its potential toxicity, which can make it difficult to work with in certain contexts.

Future Directions

There are many future directions for research on IQ, including investigating its potential as a lead compound for the development of new drugs, further exploring its anti-tumor and neuroprotective activity, and investigating its potential as a modulator of immune function. Additionally, future research could focus on developing new synthesis methods for IQ and exploring its potential in combination with other compounds. Overall, IQ is a promising compound for scientific research with many potential applications.

Synthesis Methods

The synthesis of IQ can be achieved through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with an oxidizing agent and a carboxylic acid in the presence of a catalyst.

Scientific Research Applications

IQ has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, IQ has been shown to have anti-tumor activity and to induce apoptosis in cancer cells. In neuroscience, IQ has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, IQ has been investigated for its potential as a lead compound for the development of new drugs.

properties

CAS RN

49764-30-9

Product Name

2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2,3-dimethyl-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C16H13N3/c1-9-7-13-14(8-10(9)2)19-16-15(17-13)11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H,18,19)

InChI Key

SCFUIWRRMXBZFO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3

Other CAS RN

49764-30-9

Origin of Product

United States

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